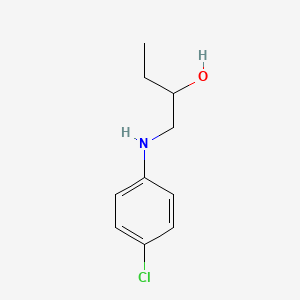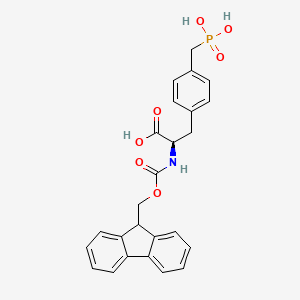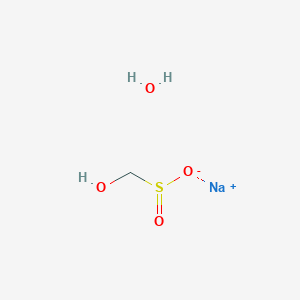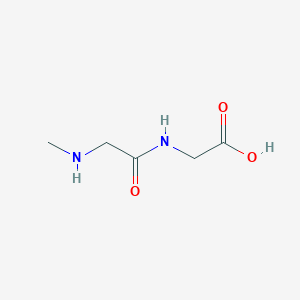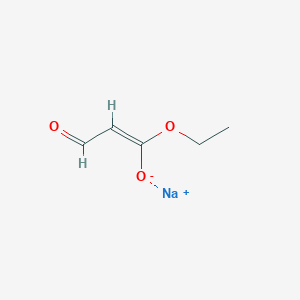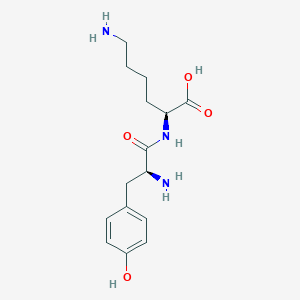
H-Tyr-Lys-OH
描述
The compound H-Tyr-Lys-OH is a dipeptide composed of tyrosine and lysine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways, while lysine is essential for protein synthesis, enzyme function, and hormone production. The combination of these two amino acids in the form of a dipeptide has significant implications in biochemical research and potential therapeutic applications .
作用机制
Target of Action
H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.
Mode of Action
It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .
Biochemical Pathways
It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .
Pharmacokinetics
This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .
Result of Action
The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .
生化分析
Biochemical Properties
H-Tyr-Lys-OH has a good binding affinity with angiotensin-converting enzyme (ACE) . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
Given its interaction with ACE, it may influence cell function by modulating the activity of this enzyme .
Molecular Mechanism
These modifications can alter the activity of the proteins in which they are present, potentially influencing gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tyrosine, to the resin. Subsequent amino acids, such as lysine, are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
H-Tyr-Lys-OH: undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxidized forms of tyrosine back to their original state.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for the selective oxidation of tyrosine residues.
Substitution: Nitration of tyrosine can be achieved using nitric acid under acidic conditions.
Major Products Formed
科学研究应用
H-Tyr-Lys-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in enzyme-substrate interactions and protein-protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.
相似化合物的比较
H-Tyr-Lys-OH: can be compared with other dipeptides such as H-Lys-Phe-Lys-OH and H-Tyr-Tyr-OH :
H-Lys-Phe-Lys-OH:
H-Tyr-Tyr-OH: Contains two tyrosine residues, which enhances its ability to participate in oxidative reactions and protein interactions.
This compound: is unique due to the presence of both tyrosine and lysine, allowing it to participate in a diverse range of biochemical processes and interactions .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHUMAVONBBEZ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315960 | |
| Record name | L-Tyrosyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-88-1 | |
| Record name | L-Tyrosyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid](/img/structure/B6331113.png)
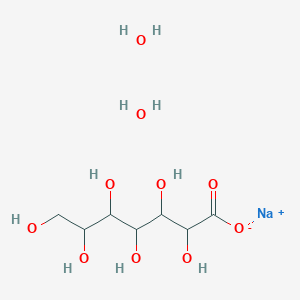
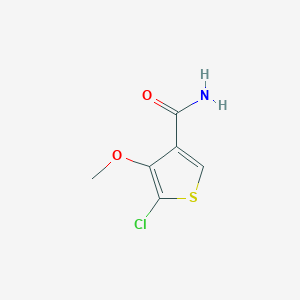
![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B6331129.png)
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B6331137.png)

